1-(4-Fluoro-2-methylphenyl)-2-propanol

Description

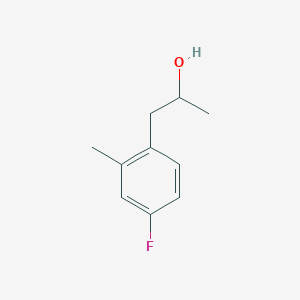

1-(4-Fluoro-2-methylphenyl)-2-propanol (CAS: 1595042-46-8) is a secondary alcohol with the molecular formula C₁₀H₁₃FO and a molar mass of 168.21 g/mol . Its structure comprises a 2-propanol backbone attached to a substituted aromatic ring featuring a para-fluoro and ortho-methyl group.

Properties

IUPAC Name |

1-(4-fluoro-2-methylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5,8,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBBGXUKERNNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylphenyl)-2-propanol typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired alcohol product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters is carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: 1-(4-Fluoro-2-methylphenyl)-2-propanone.

Reduction: 1-(4-Fluoro-2-methylphenyl)propane.

Substitution: 1-(4-Methoxy-2-methylphenyl)-2-propanol.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)-2-propanol has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may exert its effects through inhibition or activation of these targets, resulting in various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Methoxyphenyl)-2-propanol (CAS: 30314-64-8)

- Molecular Formula : C₁₀H₁₄O₂

- Key Differences :

- The methoxy (-OCH₃) group at the para position replaces the fluoro (-F) group in the target compound.

- Methoxy is electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution, whereas fluoro is electron-withdrawing, directing reactions to specific ring positions .

- Solubility : Methoxy derivatives typically exhibit higher polarity and water solubility compared to fluoro-substituted analogs due to increased hydrogen-bonding capacity.

- Applications: Methoxy-substituted propanols are intermediates in synthesizing fragrances and pharmaceuticals, while fluoro analogs may prioritize lipophilicity for drug penetration .

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS: 1200-27-7)

- Molecular Formula : C₁₀H₁₅ClFN

- Key Differences: The hydroxyl (-OH) group in 2-propanol is replaced by an amine (-NH₂) with a quaternary methyl group. The hydrochloride salt form enhances aqueous solubility compared to the free alcohol. Biological Activity: Amine derivatives often exhibit central nervous system (CNS) activity (e.g., stimulant or antidepressant effects), whereas alcohols like the target compound may serve as precursors or metabolites .

1-p-Nitrophenyl-2-(N-methyl-dichloroacetamido)-propanol-1

- Molecular Formula : C₁₂H₁₄Cl₂N₂O₃ (inferred from )

- Key Differences: A nitro (-NO₂) group and dichloroacetamido side chain replace the fluoro and methyl groups. The nitro group strongly deactivates the aromatic ring, reducing reactivity but increasing stability under acidic conditions. The target compound lacks the dichloroacetamido moiety, which is critical for ribosomal binding in bacteria .

Dexpropranolol Hydrochloride

- Molecular Formula: C₁₆H₂₁ClNO₂

- Key Differences: A naphthyloxy group replaces the substituted phenyl ring, and the propanol chain includes an isopropylamine group. Pharmacology: Dexpropranolol is a beta-blocker with membrane-stabilizing effects.

Physicochemical and Functional Comparison Table

Research Findings and Implications

- Substituent Effects : The fluoro group in the target compound enhances metabolic stability and lipophilicity compared to methoxy or hydroxyl analogs, making it suitable for blood-brain barrier penetration in drug design .

- Isomerism: Studies on 1- vs. 2-propanol isomers (e.g., ) highlight that hydroxyl positioning affects molecular interactions. The 2-propanol configuration in the target compound may stabilize intramolecular hydrogen bonds, influencing conformation and reactivity .

- Synthetic Utility : The ortho-methyl group in the target compound could sterically hinder electrophilic substitution, directing reactions to the para position—a critical consideration in designing regioselective syntheses .

Biological Activity

1-(4-Fluoro-2-methylphenyl)-2-propanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorinated aromatic ring and a propanol backbone, which contribute to its unique chemical properties and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the fluorine atom and the methyl group on the phenyl ring enhances its lipophilicity, which can affect its bioavailability and interaction with biological targets.

Research indicates that compounds with fluorine substitutions often exhibit altered biological activity compared to their non-fluorinated counterparts. The fluorine atom can enhance binding affinity to certain receptors or enzymes, thereby influencing pharmacodynamics. The interactions are primarily attributed to:

- Hydrophobic Interactions : The fluorine atom increases lipophilicity, facilitating better membrane permeability.

- Hydrogen Bonding : The hydroxyl group in the propanol structure can form hydrogen bonds with active site residues in proteins, enhancing binding affinity.

Pharmacological Studies

Studies have shown that this compound may influence various biological systems, particularly enzyme activity and metabolic pathways. Here are some key findings:

- Enzyme Modulation : It has been observed to modulate the activity of specific enzymes, potentially affecting metabolic processes.

- Antiproliferative Effects : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain cancer cell lines, indicating potential as an anticancer agent.

Study on Antiproliferative Activity

A study investigated the effects of this compound on human tumor cell lines. The results indicated a notable reduction in cell viability at nanomolar concentrations, suggesting that the compound may induce apoptotic pathways in cancer cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 0.8 | Cell cycle arrest and apoptosis |

Comparative Analysis

To better understand the biological activity of this compound, comparisons with structurally similar compounds were made:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(4-Chloro-2-methylphenyl)-2-propanol | Chlorine instead of fluorine | Moderate antiproliferative effects |

| 1-(4-Fluoro-2-hydroxyphenyl)-2-propanol | Hydroxy group instead of methyl | Enhanced enzyme inhibition |

| 1-(4-Fluoro-3-methylphenyl)-2-propanol | Different position of methyl group | Reduced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.